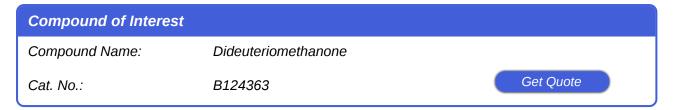


# A Technical Guide to the Physical Properties of Dideuteriomethanone

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Dideuteriomethanone** (CD<sub>2</sub>O), also known as formaldehyde-d<sub>2</sub>, is the deuterated isotopologue of formaldehyde (CH<sub>2</sub>O).[1][2] As the simplest deuterated aldehyde, it serves as an invaluable tool in a multitude of scientific disciplines. Its significance is primarily rooted in the kinetic isotope effect (KIE), where the replacement of protium with deuterium, which is twice as heavy, leads to measurable changes in reaction rates.[1] This phenomenon allows researchers to elucidate complex reaction mechanisms, probe rate-determining steps, and understand enzymatic pathways.[1]

In addition to mechanistic studies, **dideuteriomethanone** is widely used in advanced analytical techniques. In nuclear magnetic resonance (NMR) spectroscopy, its use can simplify complex spectra.[1] In mass spectrometry (MS), it is employed for differential isotopic labeling, enabling the precise relative quantification of proteins and other biomolecules in complex samples—a technique critical in proteomics and drug discovery.[1][3] This guide provides an in-depth overview of the core physical, spectroscopic, and chemical properties of **dideuteriomethanone**, along with experimental protocols for its synthesis and characterization.

# **Core Physical Properties**



Pure **dideuteriomethanone** is a colorless gas at room temperature, analogous to its non-deuterated counterpart.[2][4][5] It polymerizes readily and is therefore commonly handled as a solution, typically ~20% (w/w) in deuterium oxide (D<sub>2</sub>O).[2][3][4][5][6] The physical properties of the pure compound are summarized below. Values for boiling and melting points are for standard formaldehyde (CH<sub>2</sub>O) and serve as a close approximation, as specific experimental values for pure CD<sub>2</sub>O are not readily available.

Property	Value	Source(s)
IUPAC Name	Dideuteriomethanone	[2]
Synonyms	Formaldehyde-d2, ( <sup>2</sup> H2)Formaldehyde, CD2O	[2][4][6]
CAS Number	1664-98-8	[1][2][4][5][6]
Molecular Formula	CD₂O	[4][6]
Average Molecular Weight	32.04 g/mol	[3][5][6][7]
Monoisotopic / Exact Mass	32.023118 Da	[1][2][4]
Boiling Point (as H <sub>2</sub> CO)	-19 °C (-2 °F; 254 K) at 760 mmHg	[4][5]
Melting Point (as H <sub>2</sub> CO)	-92 °C (-134 °F; 181 K)	[2][4][5]
Vapor Pressure	3460 mmHg at 25 °C	[7]
Flash Point	> 110 °C (> 230 °F)	[5]
Solubility	Sparingly soluble in water; slightly soluble in methanol.	[5]

# **Spectroscopic and Analytical Characterization**

Spectroscopic analysis is fundamental for confirming the identity, purity, and isotopic enrichment of **dideuteriomethanone**.

# Mass Spectrometry (MS)



High-resolution mass spectrometry (HRMS) is the definitive technique for confirming the elemental composition of **dideuteriomethanone** by providing a highly accurate mass-to-charge (m/z) value for its molecular ion.[1] It is the primary method used to verify its isotopic purity and distinguish it from impurities or other isotopologues.[1]

# **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy provides detailed information about the molecular structure and the local environment of nuclei.

- ¹³C NMR: The carbon atom in **dideuteriomethanone** is highly informative. The carbonyl carbon typically resonates in the downfield region of the spectrum (170-220 ppm).[1] Due to spin-spin coupling with the two directly attached deuterium nuclei (spin, I=1), the carbon signal is split into a quintet (a five-line pattern), according to the 2nI+1 rule.[1] The one-bond carbon-deuterium coupling constant (¹J C-D) is typically in the range of 20-30 Hz.[1]
- <sup>2</sup>H NMR: Deuterium NMR provides a direct method to observe the deuterium nuclei, showing a characteristic signal for the CD<sub>2</sub> group.[1]

# Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of the molecule. The substitution of hydrogen with heavier deuterium atoms causes a significant shift in the vibrational frequencies to lower wavenumbers compared to formaldehyde. This shift is a hallmark of successful deuteration. The fundamental vibrational modes for **dideuteriomethanone** have been identified as follows.[8]

Vibrational Mode	Assignment	Frequency (cm <sup>-1</sup> )
Vı	Symmetric CD <sub>2</sub> Stretch	2056.4
V2	C=O Stretch	1700.0
V3	Asymmetric CD <sub>2</sub> Stretch	2160.3
V4	CD <sub>2</sub> Scissoring (Bend)	1106.4
V5	CD₂ Rocking	990.2
V6	Out-of-Plane Bend	938.0



# Experimental Protocols Synthesis of Dideuteriomethanone via Methylene-d<sub>2</sub> Diacetate

A robust, molar-scale synthesis of **dideuteriomethanone** with high isotopic enrichment (>98%) has been developed from deuterated methylene bromide.[3][9][10]

#### Step 1: Synthesis of Methylene-d2 Diacetate

- A mixture of methylene-d<sub>2</sub> bromide (1 mole), potassium acetate (3-4 moles), and glacial
  acetic acid containing 5% acetic anhydride is prepared in a round-bottom flask equipped with
  a reflux condenser.[3]
- The mixture is heated to reflux and maintained for several hours until the reaction is complete (monitored by GC or TLC).
- Upon cooling, the reaction mixture is filtered to remove potassium bromide salts.
- The filtrate is distilled under reduced pressure (12 mmHg) to remove acetic acid and acetic anhydride.[3]
- The product, methylene-d<sub>2</sub> diacetate, is collected as a fraction at 61-63 °C. The deuterium content can be verified by NMR analysis.[3]

#### Step 2: Hydrolysis to **Dideuteriomethanone**

- The purified methylene-d<sub>2</sub> diacetate is subjected to rapid hydrolysis.
- The hydrolysis yields a concentrated solution of dideuteriomethanone.[3]
- This solution contains only volatile components. Evaporation to dryness yields pure, polymeric dideuteriomethanone (paraformaldehyde-d<sub>2</sub>).[3]

# In Situ Generation of Dideuteriomethanone

For applications requiring the direct use of monomeric formaldehyde-d<sub>2</sub> in solution, an in situ generation method can be employed.[11]



- To a reaction vessel containing the substrate in DMSO-d<sub>6</sub>, add cesium carbonate (Cs<sub>2</sub>CO<sub>3</sub>) and 4Å molecular sieves.
- Add bromine (Br2) to the mixture.
- The reaction is stirred, typically at an elevated temperature (e.g., 60 °C), for a period sufficient to generate **dideuteriomethanone** from the deuterated solvent.[11]
- The generated CD2O is then available to react directly with the substrate in the vessel.

## **Workflow Visualizations**

The following diagrams illustrate the logical workflow for the synthesis and characterization of **dideuteriomethanone** and its application in mechanistic studies.

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# References

- 1. Formaldehyde | H2CO | CID 712 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. General description, Miljøstyrelsen [www2.mst.dk]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Formaldehyde Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. ICSC 0695 FORMALDEHYDE (37% SOLUTION, methanol free) [inchem.org]
- 7. lookchem.com [lookchem.com]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]



- 11. Generation of Formaldehyde and Formaldehyde-d2 for Hydroxymethylations and Hydroxydeuteromethylations of Difluoroenolates and Difluorobenzyl Carbanions PMC [pmc.ncbi.nlm.nih.gov]
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